molecular formula C22H20N2O2S B2949419 4-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-2-phenyl-1,3-thiazole CAS No. 2097901-25-0

4-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-2-phenyl-1,3-thiazole

Cat. No.: B2949419
CAS No.: 2097901-25-0
M. Wt: 376.47
InChI Key: KAXTZYCZFGJLHV-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted at the 2-position with a phenyl group and at the 4-position with a 3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl moiety. The carbonyl linker between the pyrrolidine and thiazole groups suggests possible hydrogen-bonding interactions, which may enhance binding affinity in pharmacological contexts. While direct synthetic details are unavailable in the provided evidence, analogous compounds (e.g., pyrazole derivatives in ) imply that coupling reactions or catalytic methods (e.g., Sm(ClO₄)₃ under ultrasound, as in ) could be relevant .

Properties

IUPAC Name

[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c25-22(19-14-27-21(23-19)15-4-2-1-3-5-15)24-10-8-18(13-24)16-6-7-20-17(12-16)9-11-26-20/h1-7,12,14,18H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXTZYCZFGJLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-2-phenyl-1,3-thiazole is an intriguing molecule due to its complex structure and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C22H20N2O2SC_{22}H_{20}N_{2}O_{2}S and a molecular weight of approximately 376.47 g/mol. Its structure includes a thiazole ring, a benzofuran moiety, and a pyrrolidine derivative linked through a carbonyl group. This unique combination suggests diverse biological applications.

PropertyValue
Molecular FormulaC22H20N2O2S
Molecular Weight376.47 g/mol
IUPAC Name[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone
CAS Number2097901-25-0

Anticancer Properties

Research has indicated that thiazole derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. The compound's thiazole moiety may enhance its interaction with cellular targets involved in cancer progression.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects of thiazole derivatives, the compound exhibited an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating potent antitumor activity against A-431 and Jurkat cells . The structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups on the phenyl ring is crucial for enhancing cytotoxic effects.

Antiviral Activity

Preliminary studies suggest that derivatives of this compound show potential as antiviral agents, particularly against HIV. Molecular docking studies have demonstrated that these compounds can effectively interact with HIV-1 proteins, inhibiting viral replication .

Case Study: HIV Inhibition

In an investigation of anti-HIV activity, certain derivatives of the compound were found to significantly reduce viral load in MT-4 cells at low concentrations (EC50 values ranging from 130 to 263 μM). These findings suggest that structural modifications could further enhance antiviral efficacy .

Neuroprotective Effects

Thiazole-containing compounds have also been investigated for their neuroprotective properties. The compound's ability to modulate neurotransmitter systems may provide therapeutic benefits in neurodegenerative diseases.

The biological activity of This compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating intrinsic pathways.
  • Antiviral Mechanism : It likely interferes with viral entry or replication processes through direct interaction with viral proteins.
  • Neurotransmitter Modulation : The structural components may influence neurotransmitter release and receptor activity.

Comparison with Similar Compounds

Research Implications and Gaps

  • Target Compound : Hypothetical applications include kinase inhibition or antimicrobial activity, but experimental validation is needed.
  • Comparative Bioactivity: Future studies should compare the target compound’s efficacy against triazole-dihydropyrimidinones () and Balanophonin derivatives () .

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